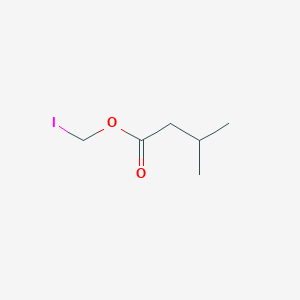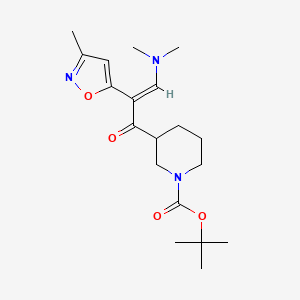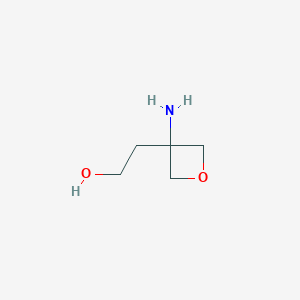
Sodium capryloyl methyl taurate
概要
説明
Sodium capryloyl methyl taurate is a mild anionic surfactant belonging to the taurate family. It is composed of a hydrophilic head group, N-methyltaurine (2-methylaminoethanesulfonic acid), and a lipophilic residue derived from caprylic acid (octanoic acid), linked via an amide bond . This compound is widely used in personal care products due to its excellent foaming properties, mildness to the skin, and stability over a broad pH range .
準備方法
Synthetic Routes and Reaction Conditions: Sodium capryloyl methyl taurate can be synthesized through the Schotten-Baumann method, which involves the reaction of caprylic acid chloride with an aqueous solution of the sodium salt of N-methyltaurine . This method, however, produces equimolar amounts of sodium chloride as a byproduct, which can affect the properties of the surfactant mixture .
An alternative method involves the direct amidation of N-methyltaurine or its sodium salt with caprylic acid at high temperatures (around 220°C) under nitrogen atmosphere . This method can be optimized using catalysts such as sodium borohydride, boric acid, or zinc oxide to achieve gentler reaction conditions and better product quality .
Industrial Production Methods: Industrial production of this compound typically employs the direct amidation method due to its simplicity and cost-effectiveness. The process involves heating N-methyltaurine and caprylic acid in the presence of a suitable catalyst to form the desired product . The reaction mixture is then purified to remove any excess fatty acids and byproducts, resulting in a high-purity surfactant .
化学反応の分析
Types of Reactions: Sodium capryloyl methyl taurate primarily undergoes substitution reactions due to the presence of the amide bond. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines, which can attack the carbonyl carbon of the amide bond.
Hydrolysis Reactions: Acidic or basic hydrolysis can break the amide bond, resulting in the formation of N-methyltaurine and caprylic acid.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products can include substituted amides or carboxylates.
Hydrolysis Reactions: The primary products are N-methyltaurine and caprylic acid.
科学的研究の応用
Sodium capryloyl methyl taurate has a wide range of applications in scientific research and industry:
作用機序
The primary mechanism of action of sodium capryloyl methyl taurate is its ability to reduce surface tension, thereby enhancing the wetting and spreading properties of aqueous solutions . This is achieved through the formation of micelles, which encapsulate hydrophobic molecules and facilitate their dispersion in water . The molecular targets include the lipid bilayers of cell membranes, where the surfactant can disrupt the lipid structure and enhance the permeability of the membrane .
類似化合物との比較
Sodium lauroyl methyl taurate: Similar in structure but derived from lauric acid (C12), offering different hydrophobic properties.
Sodium myristoyl methyl taurate: Derived from myristic acid (C14), providing a balance between hydrophobicity and mildness.
Sodium palmitoyl methyl taurate: Derived from palmitic acid (C16), known for its stability and foaming properties.
Uniqueness: Sodium capryloyl methyl taurate is unique due to its shorter carbon chain (C8), which imparts superior mildness and lower irritation potential compared to its longer-chain counterparts . This makes it particularly suitable for sensitive skin formulations and applications where mildness is a critical factor .
特性
IUPAC Name |
sodium;2-[methyl(octanoyl)amino]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4S.Na/c1-3-4-5-6-7-8-11(13)12(2)9-10-17(14,15)16;/h3-10H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWCGBFSMHAEOM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156633 | |
| Record name | Sodium capryloyl methyl taurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13060-41-8 | |
| Record name | Sodium capryloyl methyl taurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013060418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium capryloyl methyl taurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM CAPRYLOYL METHYL TAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQV3G0F2CL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-(2-Prop-2-enoxyethoxy)phenoxy]ethanol](/img/structure/B1401561.png)

![4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile](/img/structure/B1401563.png)



![3-[(Dipropylamino)methyl]phenol hydrochloride](/img/structure/B1401571.png)


![4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid](/img/structure/B1401575.png)
